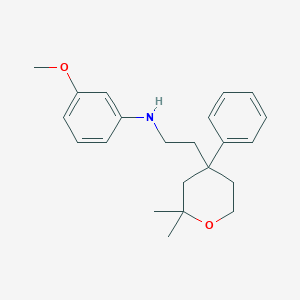
Icmt-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-3 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. ICMT catalyzes the methylation of the carboxyl group of isoprenylated cysteine residues, a crucial step in the maturation of many signaling proteins, including members of the Ras family. The inhibition of ICMT by this compound has shown promising results in various scientific research applications, particularly in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the molecular backbone through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that enhance the binding affinity and specificity of this compound towards ICMT. This may involve reactions such as alkylation, acylation, and amination.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. The reaction conditions are carefully controlled to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Icmt-IN-3 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines .
Common Reagents and Conditions
Alkylation: Alkyl halides are used to introduce alkyl groups under basic conditions.
Acylation: Acyl chlorides are used to introduce acyl groups in the presence of a base.
Amination: Amines are introduced through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced binding affinity and specificity towards ICMT. These derivatives are often tested for their inhibitory activity and selectivity in various biological assays .
Applications De Recherche Scientifique
Inflammatory Diseases: Studies have shown that this compound can modulate inflammatory responses by inhibiting ICMT, which plays a role in the activation of inflammatory signaling pathways.
Neurodegenerative Diseases: Research suggests that this compound may have potential in treating neurodegenerative diseases by modulating the activity of prenylated proteins involved in neuronal function.
Mécanisme D'action
Icmt-IN-3 exerts its effects by inhibiting the activity of ICMT, thereby preventing the methylation of isoprenylated cysteine residues on target proteins. This inhibition disrupts the proper localization and function of these proteins, leading to altered cellular signaling and reduced cell proliferation. The primary molecular targets of this compound include members of the Ras family of GTPases, which are involved in various signaling pathways related to cell growth and survival .
Comparaison Avec Des Composés Similaires
Icmt-IN-3 is unique in its high potency and selectivity towards ICMT compared to other inhibitors. Similar compounds include:
Cysmethynil: An indole-based ICMT inhibitor with lower potency and solubility compared to this compound.
Compound D2-1: A derivative with modifications that enhance its inhibitory activity but still less potent than this compound.
This compound stands out due to its superior binding affinity and specificity, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H29NO2 |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C22H29NO2/c1-21(2)17-22(13-15-25-21,18-8-5-4-6-9-18)12-14-23-19-10-7-11-20(16-19)24-3/h4-11,16,23H,12-15,17H2,1-3H3 |
Clé InChI |
DMMQLOOWARMXLU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















